2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide
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Overview
Description
Physical And Chemical Properties Analysis
The molecular weight of this compound is 476.55. Unfortunately, the search results do not provide further information on the physical and chemical properties of this compound.Scientific Research Applications
Pharmacological Research and Applications
Research has focused on exploring the pharmacological effects and mechanisms of action of compounds structurally related to 2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide. These studies are significant for understanding the potential therapeutic applications of these compounds, including their role in treating neurological disorders and their effects on cellular processes. For instance, studies on isoquinoline derivatives have revealed their critical roles in modern therapeutics, offering insights into their anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, anti-malarial properties, and more. This broad spectrum of biological activities highlights the importance of isoquinoline compounds in drug development and the potential therapeutic applications of similar compounds (Danao et al., 2021).
Environmental Impact and Degradation
The environmental fate of related compounds, especially those used in pharmaceuticals and industrial applications, has been a subject of extensive study. Research has focused on understanding the degradation pathways, environmental persistence, and toxicological impact of these compounds in various environmental matrices. For example, the degradation and transformation pathways of acetaminophen, a widely used pharmaceutical compound, have been thoroughly reviewed to assess the generation of toxic intermediates and their environmental and ecological risks. Such studies are crucial for developing effective strategies for the removal of these compounds from the environment and mitigating their impact on ecosystem health (Qutob et al., 2022).
Safety and Hazards
properties
IUPAC Name |
2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5S/c1-4-34-20-11-13-24-22(15-20)27(31)25(35(32,33)21-8-6-5-7-9-21)16-29(24)17-26(30)28-23-12-10-18(2)14-19(23)3/h5-16H,4,17H2,1-3H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGOVBSSGSGWKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4=C(C=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide |
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